molecular formula C24H20N4O4S B2645517 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941958-21-0

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

Cat. No.: B2645517
CAS No.: 941958-21-0
M. Wt: 460.51
InChI Key: ACOZHNDUSIUGKE-VQHVLOKHSA-N
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Description

This product is the chemical compound (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide (CAS 941958-21-0), a specialized small molecule with a molecular formula of C 24 H 20 N 4 O 4 S and a molecular weight of 460.5 g/mol . Its structure integrates a 4-methoxy-7-methylbenzo[d]thiazole core, a 3-nitrophenylacrylamide chain, and a pyridin-4-ylmethyl group, defining its potential physicochemical and biological properties. The compound's core structure is based on an N-substituted benzothiazole scaffold, which is of significant interest in medicinal chemistry. Notably, a closely related compound, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide (ML293), has been identified as a novel, selective, and brain-penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor . This suggests that the structural framework of this reagent holds potential for neuroscience research, particularly in the study and modulation of GPCR signaling. Furthermore, such acrylamide-containing benzothiazole derivatives are frequently explored as inhibitors of various kinase targets, including MK2 (MAPK-activated protein kinase 2) , positioning them as valuable tools for investigating inflammatory pathways and cellular signaling networks. Researchers may find this compound useful as a key intermediate in synthetic chemistry or as a pharmacological probe for investigating neurodegenerative diseases, psychiatric disorders, and inflammatory conditions. It is intended for use in controlled laboratory settings by qualified researchers. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-16-6-8-20(32-2)22-23(16)33-24(26-22)27(15-18-10-12-25-13-11-18)21(29)9-7-17-4-3-5-19(14-17)28(30)31/h3-14H,15H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOZHNDUSIUGKE-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of acrylamides and features a complex structure that includes a benzo[d]thiazole ring, a nitrophenyl group, and a pyridine moiety. The molecular formula is C24H20N4O4SC_{24}H_{20}N_{4}O_{4}S with a molecular weight of 460.5 g/mol.

PropertyValue
Molecular FormulaC24H20N4O4S
Molecular Weight460.5 g/mol
CAS Number941958-21-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may influence enzymatic pathways or receptor activities, leading to significant biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance, it was tested against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicating effective cytotoxicity.
  • Mechanistic Insights : The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and death. Specifically, it has been noted to affect the Bcl-2 family proteins, which are crucial in regulating apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Analysis of related compounds suggests that modifications in the nitrophenyl or pyridine groups could enhance antimicrobial efficacy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of similar compounds where the presence of the benzo[d]thiazole moiety was linked to enhanced anticancer activity through specific interactions with cellular targets .
  • Antimicrobial Evaluation : Another research article detailed the synthesis of derivatives based on this compound and their subsequent testing against resistant bacterial strains, showcasing promising results that warrant further exploration .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its structural features, particularly the thiazole moiety, which enhances its affinity for various biological targets. Key areas of research include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act on cholinesterase enzymes, impacting neurotransmitter levels and potentially offering therapeutic benefits in neurodegenerative conditions .
  • Receptor Modulation : It functions as a modulator for certain receptors, influencing signaling pathways associated with various physiological responses. This modulation can be crucial in understanding and treating conditions like anxiety or depression, where receptor activity is often disrupted .
  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy appears to correlate with its lipophilicity, with more lipophilic analogues demonstrating greater antibacterial activity .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of benzothiazole derivatives highlighted the antimicrobial potential of compounds similar to (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide. The results showed that these compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of benzothiazole derivatives has revealed that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by these compounds suggests their potential utility in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets:

Structural FeaturePotential Activity
Thiazole moietyEnhances affinity for enzyme targets
Nitro groupContributes to antimicrobial properties
Pyridine ringModulates receptor activity

Comparison with Similar Compounds

Key Observations:

Pyridinyl Substituents : The pyridin-4-ylmethyl group in the target differs from pyridin-2-yl in ’s analog , which could alter spatial orientation in receptor pockets.

Pharmacological Implications

  • Electron-Withdrawing Effects : The nitro group in the target and 5012 may stabilize charge-transfer interactions with biological targets, such as kinases or nitric oxide synthases.
  • Heterocyclic Influence : Benzo[d]thiazol derivatives are associated with antitumor and anti-inflammatory activities, whereas benzo[d]imidazoles (e.g., 7h ) often target DNA or enzymes like topoisomerases.
  • Solubility and Bioavailability : The pyridin-4-ylmethyl group in the target could improve aqueous solubility compared to purely aromatic substituents .

Q & A

Q. How to design analogs with improved metabolic stability without compromising activity?

  • Strategy : Replace metabolically labile groups (e.g., ester or nitro groups) with bioisosteres. For instance, substitute the 3-nitrophenyl with a trifluoromethyl group (lipophilic and stable) as seen in . Test stability in liver microsomes (e.g., human S9 fraction) and correlate with LogP (calculated via ChemAxon) .

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